benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
benzyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-12(16-19-14-9-5-6-10-15(14)20-16)18-17(21)22-11-13-7-3-2-4-8-13/h2-10,12H,11H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKVIDVZNHUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of o-Phenylenediamine Derivatives
The benzimidazole scaffold is traditionally synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acid derivatives. For instance, 2-acetylbenzimidazole serves as a key intermediate for introducing the ethyl side chain. This compound is prepared by refluxing o-phenylenediamine with diketene or α-ketobutyric acid under acidic conditions.
A modified approach involves thiocyanation of o-nitroaniline followed by alkylation and reduction to yield substituted o-phenylenediamines, as demonstrated in the synthesis of 5-alkylthio-2-benzimidazole carbamates. While this method originally targets sulfur-containing analogs, replacing thiocyanate with cyanide or amine-protected groups could enable ethyl side chain incorporation.
Introduction of the Ethyl Side Chain
Reductive Amination of 2-Acetylbenzimidazole
2-Acetylbenzimidazole undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 1-(1H-benzimidazol-2-yl)ethylamine. This step achieves ~65% yield under optimized conditions (pH 6–7, 24 h reaction time). The primary amine intermediate is highly reactive, necessitating inert atmosphere handling to prevent oxidation.
Alkylation of Benzimidazole-2-thiols
Alternative routes adapt alkylation strategies from thiourea intermediates. For example, alkylation of benzimidazole-2-thiol with 1-bromo-2-nitroethane followed by nitro group reduction introduces a 2-aminoethyl side chain. While this method requires harsh reagents (e.g., sodium sulfide), it offers regioselectivity advantages.
Carbamate Functionalization
Chloroformate-Mediated Carbamate Synthesis
The final step involves reacting 1-(1H-benzimidazol-2-yl)ethylamine with benzyl chloroformate in dichloromethane, using triethylamine as a base. This method, adapted from dabigatran etexilate synthesis, achieves >80% yield when conducted at 0–5°C to minimize side reactions. Excess benzyl chloroformate (1.2 equiv) ensures complete conversion, with purification via silica gel chromatography yielding >95% HPLC purity.
Carbonylimidazolide Coupling
A solvent-free approach employs benzyl carbonylimidazolide, generated in situ from benzyl alcohol and carbonyldiimidazole. Reaction with the ethylamine derivative at 60°C for 4 h provides the carbamate without requiring bases, though yields are modest (~50%).
Comparative Analysis of Synthetic Routes
Optimization and Purification
Crystallization Techniques
Crude this compound exhibits poor solubility in aqueous solvents. Recrystallization from ethanol/water (7:3 v/v) at −20°C enhances purity to >98%, as evidenced by single-crystal X-ray diffraction.
Chromatographic Methods
Flash chromatography using ethyl acetate/hexane (1:1) effectively separates unreacted benzyl chloroformate and amine byproducts. Gradient elution (5–50% ethyl acetate) resolves polar impurities, critical for pharmaceutical-grade synthesis.
Mechanistic Considerations
Carbamate formation proceeds via a nucleophilic attack of the ethylamine’s nitrogen on the electrophilic carbonyl carbon of benzyl chloroformate. Triethylamine scavenges HCl, shifting equilibrium toward product formation. Competing urea formation is suppressed by maintaining stoichiometric excess of chloroformate.
Chemical Reactions Analysis
Types of Reactions
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Palladium on carbon (Pd/C), hydrogen gas; usually performed under atmospheric pressure at room temperature.
Major Products Formed
Oxidation: N-oxides of benzimidazole.
Reduction: Amino derivatives of benzimidazole.
Substitution: Benzyl-substituted benzimidazole derivatives.
Scientific Research Applications
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate involves its interaction with various molecular targets. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity . For example, it can inhibit tubulin polymerization, which is essential for cell division, thereby exhibiting anticancer properties . Additionally, it can interfere with the synthesis of nucleic acids in microorganisms, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Metabolic and Pharmacokinetic Variations
- Methyl vs. Benzyl Substitutions : Methyl carbamates (e.g., carbendazim) exhibit faster metabolic clearance, whereas bulkier benzyl groups could prolong half-life but increase hepatotoxicity risks .
Biological Activity
Benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate, a derivative of benzimidazole, has garnered attention due to its diverse biological activities. This compound features a unique structure that combines a benzyl group with a 1-(1H-benzimidazol-2-yl)ethyl moiety and a carbamate functional group, which contributes to its potential pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The structural formula of this compound can be represented as follows:
This compound is characterized by the presence of both a benzyl group and a benzimidazole moiety, which are known to enhance biological activity through various mechanisms.
Benzimidazole derivatives, including this compound, exhibit their biological effects primarily through the following mechanisms:
- Enzyme Inhibition : The compound can interact with active sites of various enzymes, potentially inhibiting their activity. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can disrupt proliferative pathways.
- Antimicrobial Activity : Research indicates that benzimidazole derivatives possess antimicrobial properties, which may be attributed to their ability to disrupt microbial metabolism or cell wall synthesis .
- Antiparasitic Effects : Compounds within this class have shown promise in treating parasitic infections, likely due to their ability to interfere with the metabolic processes of parasites.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound. Notably:
- Inhibition of Cancer Cell Proliferation : Research has demonstrated that this compound can inhibit cell viability in various cancer cell lines, including breast (MDA-MB-231) and prostate cancer cells. The mechanism involves interference with DNA replication and repair processes through inhibition of topoisomerase enzymes .
Antimicrobial and Antiparasitic Activities
The compound has also been evaluated for its antimicrobial and antiparasitic properties:
- Antimicrobial Efficacy : In vitro studies have shown that this compound exhibits significant antibacterial activity against strains such as Pseudomonas aeruginosa and Staphylococcus aureus, suggesting its potential use in treating bacterial infections .
- Antiparasitic Potential : The compound has been explored for its efficacy against various parasites, indicating a broad spectrum of action that could be harnessed in therapeutic applications.
Table 1: Summary of Biological Activities
Future Directions
Research continues to explore the full therapeutic potential of this compound. Future studies are expected to focus on:
- Mechanistic Studies : Further elucidation of the specific molecular targets and pathways influenced by this compound.
- Clinical Trials : Transitioning from preclinical findings to clinical settings to assess safety and efficacy in human subjects.
- Derivatives Development : Synthesis of novel derivatives that may enhance potency or reduce side effects compared to existing compounds.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound is typically synthesized via a multi-step approach. A common route involves coupling benzyl carbamate with a benzimidazole derivative (e.g., 1-(1H-benzimidazol-2-yl)ethylamine) using carbodiimide-based coupling reagents like EDC/HOBt in anhydrous DCM or THF . Reaction conditions such as temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield. For example, excess benzyl carbamate (1.2–1.5 equivalents) ensures complete conversion of the amine intermediate. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieving >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include the benzyl carbamate NH (~8.2 ppm, broad singlet) and benzimidazole aromatic protons (6.8–7.5 ppm). The ethyl linker’s CH2 groups appear as multiplets near 3.5–4.0 ppm .
- LC-MS : Electrospray ionization (ESI+) typically shows [M+H]+ at m/z 326.3 (calculated for C17H16N3O2+). Fragmentation patterns confirm the benzimidazole and carbamate moieties .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm validate purity .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer : Initial screens focus on enzyme inhibition (e.g., acetylcholinesterase (AChE) or butyrylcholinesterase (BChE)) using Ellman’s assay . For cytotoxicity, MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM over 48 hours are standard. Dose-response curves (IC50) and selectivity indices (SI = IC50 normal cells / IC50 cancer cells) prioritize candidates .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or intermolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL refines the structure. Key parameters:
Q. How do structural modifications (e.g., substituents on benzimidazole) impact its inhibitory potency in SAR studies?
- Methodological Answer : Systematic SAR studies compare analogs with substituents at the benzimidazole 4/5-positions:
Q. What computational methods predict binding modes with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with AChE. The benzimidazole ring docks into the catalytic anionic site (CAS), while the carbamate forms hydrogen bonds with Glu198. MM-PBSA calculations estimate binding free energy (ΔG ~ -9.2 kcal/mol) .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies:
- Metabolic Stability : Microsomal assays (human liver microsomes, 1 mg/mL) quantify CYP450-mediated degradation .
- Formulation : Encapsulation in PEGylated liposomes improves plasma half-life .
- In Vivo Validation : Zebrafish models assess toxicity (LC50) and blood-brain barrier penetration .
Methodological Notes for Experimental Design
- Crystallization : Optimize solvent mixtures (e.g., DMSO/EtOH) and slow evaporation rates to grow diffraction-quality crystals .
- Data Reproducibility : Replicate enzyme assays (n ≥ 3) with positive controls (e.g., galantamine for AChE) .
- Contradictory Data Analysis : Use multivariate statistics (PCA) to identify outliers in high-throughput screening datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
